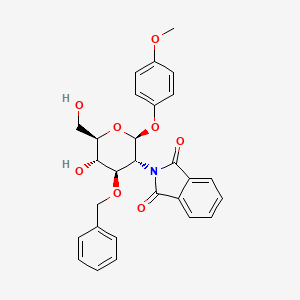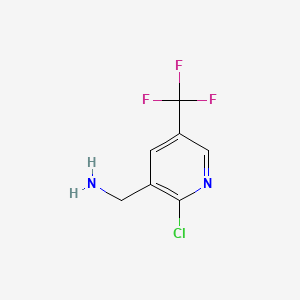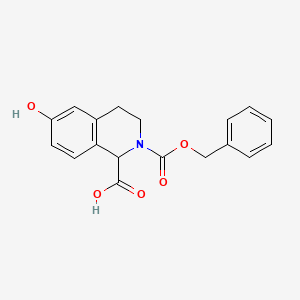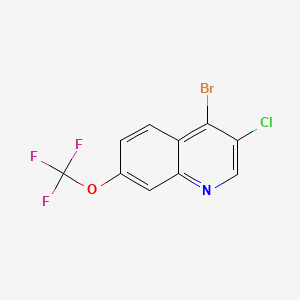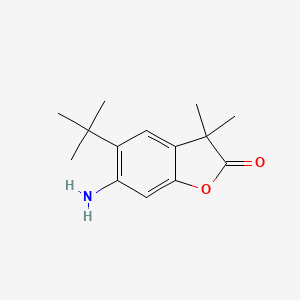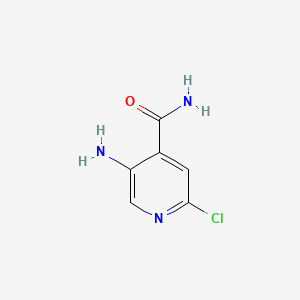
5-Amino-2-chloroisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-chloroisonicotinamide is a small molecule inhibitor of histone acetyltransferase enzymes, which are involved in the regulation of gene expression.
Applications De Recherche Scientifique
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its role in gene regulation and epigenetics.
Medicine: Investigated for its potential in cancer research due to its inhibitory effects on histone acetyltransferase enzymes.
Industry: Utilized in the development of environmentally friendly synthetic methods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloroisonicotinamide typically involves the reaction of 5-amino-2-chloropyridine with various reagents. One common method includes the reaction of 5-amino-2-chloropyridine with thionyl chloride (SOCl2) to form 5-amino-2-chloroisonicotinic acid chloride, which is then reacted with ammonia to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-chloroisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Palladium-catalyzed amination reactions are common, using reagents like palladium-Xantphos complex.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Substituted pyridines, which are valuable in pharmaceutical development.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound.
Mécanisme D'action
The mechanism of action of 5-Amino-2-chloroisonicotinamide involves the inhibition of histone acetyltransferase enzymes. These enzymes play a crucial role in the regulation of gene expression by acetylating histone proteins, which affects chromatin structure and gene accessibility. By inhibiting these enzymes, this compound can alter gene expression patterns, making it a valuable tool in epigenetic research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-chloropyridine: A precursor in the synthesis of 5-Amino-2-chloroisonicotinamide.
2-Amino-5-chloropyridine: Another related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific inhibitory action on histone acetyltransferase enzymes, which distinguishes it from other similar compounds that may not have the same level of specificity or potency in gene regulation and epigenetic studies.
Propriétés
IUPAC Name |
5-amino-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQWLJAPSRTMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
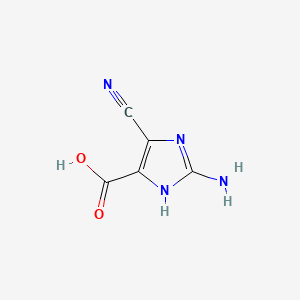
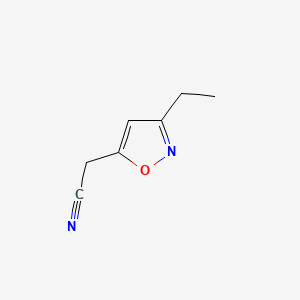
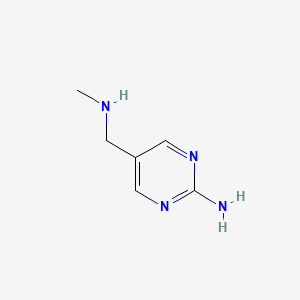

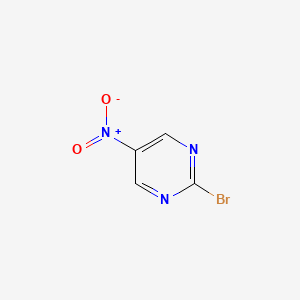
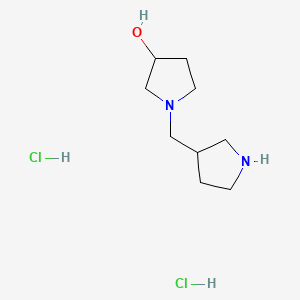
![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)
